REACTION_CXSMILES
|
C([O:3][C:4]([C:6]1[S:7][CH:8]=[C:9]([C:11]2[CH:16]=[CH:15][C:14]([CH3:17])=[CH:13][CH:12]=2)[CH:10]=1)=[O:5])C.[OH-].[Na+]>C(O)C>[C:14]1([CH3:17])[CH:13]=[CH:12][C:11]([C:9]2[CH:10]=[C:6]([C:4]([OH:5])=[O:3])[S:7][CH:8]=2)=[CH:16][CH:15]=1 |f:1.2|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
extracted with DCM
|
Type
|
EXTRACTION
|
Details
|
The organic extract
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
is dried over MgSO4
|
Type
|
CUSTOM
|
Details
|
the solvent is evaporated
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=C(C=C1)C=1C=C(SC1)C(=O)O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 580 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |